molecular formula C7H12O2 B13903953 (S)-2-Cyclobutylpropanoic Acid

(S)-2-Cyclobutylpropanoic Acid

Katalognummer: B13903953
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: RHFMBAUXLFDCJS-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Cyclobutylpropanoic Acid is a chiral carboxylic acid with a cyclobutyl group attached to the second carbon of the propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclobutylpropanoic Acid typically involves the following steps:

    Chiral Resolution: The separation of the desired (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxyl group can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group or the cyclobutyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Cyclobutyl ketones, aldehydes.

    Reduction Products: Cyclobutyl alcohols.

    Substitution Products: Cyclobutyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-Cyclobutylpropanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Cyclobutylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Cyclobutylacetic Acid: Similar structure but with an acetic acid backbone.

    Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol moiety.

    Cyclobutylamine: Features a cyclobutyl group attached to an amine.

Uniqueness: (S)-2-Cyclobutylpropanoic Acid is unique due to its chiral nature and the specific positioning of the cyclobutyl group on the propanoic acid chain. This structural feature can impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

(2S)-2-cyclobutylpropanoic acid

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI-Schlüssel

RHFMBAUXLFDCJS-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](C1CCC1)C(=O)O

Kanonische SMILES

CC(C1CCC1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.